![molecular formula C8H9NO B1267472 Methyl benzimidate CAS No. 7471-86-5](/img/structure/B1267472.png)
Methyl benzimidate
Overview
Description
“Methyl benzimidate” is also known as “Benzimidoic acid methyl ester hydrochloride” or “Methyl benzenecarboximidate hydrochloride”. It has a linear formula of C6H5C(=NH)OCH3·HCl . It is used in the synthesis of chiral phenyldihydroimidazole derivatives , as an imidating reagent to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs , and in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) .
Synthesis Analysis
The synthesis of “Methyl benzimidate” usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .
Molecular Structure Analysis
The molecular weight of “Methyl benzimidate” is 171.62 . The SMILES string representation of its structure is Cl.COC(=N)c1ccccc1 .
Chemical Reactions Analysis
“Methyl benzimidate” has been used in various chemical reactions. For instance, it has been used in the synthesis of chiral phenyldihydroimidazole derivatives , as an imidating reagent to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs , and in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) .
Physical And Chemical Properties Analysis
“Methyl benzimidate” has a melting point of 105-107 °C (dec.) . It is recommended to be stored at -20°C .
Scientific Research Applications
Synthesis of Chiral Phenyldihydroimidazole Derivatives
Methyl benzimidate hydrochloride is utilized in the synthesis of chiral phenyldihydroimidazole derivatives . These derivatives are significant due to their potential biological activities, which include antifungal, antibacterial, and anticancer properties. The chirality of these compounds is crucial for their activity, as it can significantly affect the interaction with biological targets.
Modification of Peptides
In biochemistry, Methyl benzimidate serves as an imidating reagent to modify lysine residues of cyclic peptides . This modification can lead to the formation of acetimidate analogs, which are useful in studying peptide structure-activity relationships and developing peptide-based therapeutics.
Synthesis of Phospholipid Analogs
Methyl benzimidate hydrochloride is instrumental in synthesizing N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) . This compound is a phospholipid analog that can be used to investigate membrane dynamics and interactions, which are vital for understanding cellular processes and developing drug delivery systems.
Protein Modification
In the field of proteomics, Methyl benzimidate hydrochloride is used for protein modification . It can introduce changes to the protein structure, thereby affecting its function and interactions. This application is essential for understanding protein behavior and designing inhibitors or activators of protein function.
Environmental Remediation
Transition metal-based frameworks, which can be synthesized using Methyl benzimidate, are advanced materials for environmental remediation . They are used as adsorbents and catalysts for the removal of organic and gaseous pollutants, contributing to cleaner air and water.
Industrial Applications
Methyl benzimidate has industrial applications, particularly in the synthesis of various compounds used in material science and pharmaceuticals . Its role in creating intermediates and final products is critical for the development of new materials and drugs.
Safety And Hazards
“Methyl benzimidate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
Future Directions
properties
IUPAC Name |
methyl benzenecarboximidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQKQNJHCDULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322881 | |
Record name | METHYL BENZIMIDATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzimidate | |
CAS RN |
7471-86-5 | |
Record name | 7471-86-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYL BENZIMIDATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzimidic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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